molecular formula C16H15ClN2O2S B15210598 4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide CAS No. 29914-33-8

4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide

Cat. No.: B15210598
CAS No.: 29914-33-8
M. Wt: 334.8 g/mol
InChI Key: CUWCVYDDAUTQBY-UHFFFAOYSA-N
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Description

4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide is a complex organic compound that features a pyrrole ring substituted with a chlorophenyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of Benzenesulfonamide Moiety: The final step involves the sulfonation of the chlorophenyl-pyrrole intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Pyrrolinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell death.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(4-Bromophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide: Similar structure but with a bromine atom instead of chlorine.

    4-(4-(4-Methylphenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 4-(4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl)benzenesulfonamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

CAS No.

29914-33-8

Molecular Formula

C16H15ClN2O2S

Molecular Weight

334.8 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-2,3-dihydropyrrol-1-yl]benzenesulfonamide

InChI

InChI=1S/C16H15ClN2O2S/c17-14-3-1-12(2-4-14)13-9-10-19(11-13)15-5-7-16(8-6-15)22(18,20)21/h1-8,11H,9-10H2,(H2,18,20,21)

InChI Key

CUWCVYDDAUTQBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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